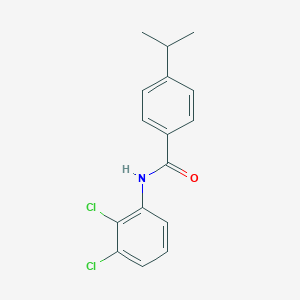
N-(2,3-dichlorophenyl)-4-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-4-isopropylbenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It was first synthesized in the 1960s and has since become one of the most widely prescribed medications in the world.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By blocking COX, N-(2,3-dichlorophenyl)-4-isopropylbenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain. It also has other effects on the immune system and the nervous system that contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects, including inhibition of platelet aggregation, reduction of cytokine production, and modulation of ion channels in the nervous system. It has also been shown to have antioxidant properties and to stimulate the production of nitric oxide, which has vasodilatory effects.
実験室実験の利点と制限
Diclofenac is a widely used and well-studied drug, which makes it a useful tool for researchers investigating a variety of conditions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in lab experiments. For example, it has been shown to have variable effects on different cell types, which can make it difficult to interpret results. Additionally, it has been associated with some adverse effects, such as gastrointestinal bleeding and liver toxicity, which can limit its use in certain experiments.
将来の方向性
There are several areas of research that could benefit from further investigation of N-(2,3-dichlorophenyl)-4-isopropylbenzamide. One area of interest is its potential use in cancer therapy, where it may be able to enhance the efficacy of existing treatments or serve as a standalone therapy. Another area of interest is its effects on the cardiovascular system, where further research could help to clarify its risks and benefits. Additionally, there is a need for more research into the underlying mechanisms of N-(2,3-dichlorophenyl)-4-isopropylbenzamide's effects, which could lead to the development of more targeted therapies.
合成法
Diclofenac can be synthesized through a multistep process that involves the reaction of 2,3-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-isopropylphenol in the presence of a base to form the final product, N-(2,3-dichlorophenyl)-4-isopropylbenzamide. The synthesis method has been optimized over the years to increase yield and reduce the use of hazardous chemicals.
科学的研究の応用
Diclofenac has been extensively studied for its use in treating a variety of conditions, including arthritis, migraine headaches, and menstrual cramps. It has also been investigated for its potential use in cancer therapy, as it has been shown to have anti-tumor properties in preclinical studies. Additionally, N-(2,3-dichlorophenyl)-4-isopropylbenzamide has been studied for its effects on the cardiovascular system, as it has been associated with an increased risk of heart attacks and strokes in some patients.
特性
分子式 |
C16H15Cl2NO |
|---|---|
分子量 |
308.2 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H15Cl2NO/c1-10(2)11-6-8-12(9-7-11)16(20)19-14-5-3-4-13(17)15(14)18/h3-10H,1-2H3,(H,19,20) |
InChIキー |
CIEPHSCDWHOAIW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)
![2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B263715.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)

![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)



![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)
